[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate
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Overview
Description
The compound [(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate is a complex organic molecule with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction, where a precursor molecule undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of ester groups: Esterification reactions are used to introduce the acetyloxymethyl and 3-methylbutanoyloxy groups. This involves reacting the spirocyclic core with acetic anhydride and 3-methylbutanoic acid under acidic or basic conditions.
Epoxidation: The formation of the oxirane ring (epoxide) is typically achieved through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or epoxide sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which [(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate: can be compared with other spirocyclic compounds and esters:
Lamellarins: These natural products have a spirocyclic structure and exhibit various biological activities.
(-)-Carvone: A natural compound with a similar ester group, known for its bioactivity.
Vitamin D3: Another compound with a complex structure and significant biological effects.
The uniqueness of [(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2’-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate lies in its specific combination of functional groups and spirocyclic core, which may confer unique reactivity and bioactivity.
Properties
Molecular Formula |
C24H32O10 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate |
InChI |
InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3/t18?,21?,22?,24-/m1/s1 |
InChI Key |
FWKBQAVMKVZEOT-OSRKUIHLSA-N |
Isomeric SMILES |
CC(C)CC(=O)OC1C2C(=CC([C@]23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C |
Origin of Product |
United States |
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